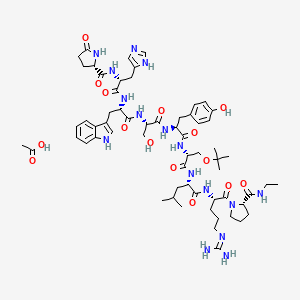
trans-1-Benzyl-azetidine-2,4-dicarboxylic acid dimethyl ester
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemistry
Azetidine Synthesis : A study by Futamura et al. (2005) describes an efficient method to synthesize (S)-azetidine-2-carboxylic acid, involving malonic ester intermediates. This synthesis uses dimethyl (S)-(1'-methyl)benzylaminomalonate and involves a key four-membered ring formation step, relevant to the chemistry of azetidine compounds (Futamura et al., 2005).
Thiazolidine-dicarboxylates Formation : Research by Mlostoń et al. (2002) discusses the formation of 1,3-thiazolidine-dicarboxylates from thioketones and thermally generated azomethine ylides, providing insights into reactions involving similar structures to trans-1-Benzyl-azetidine-2,4-dicarboxylic acid dimethyl ester (Mlostoń et al., 2002).
Azetidine Derivatives Synthesis : Kimpe et al. (1998) discuss the synthesis of 3,3-dimethylazetidine-2-carboxylic acid and its derivatives, showing the versatility of azetidine chemistry (Kimpe et al., 1998).
Polymer Chemistry
- Polymer Synthesis : Bogaert et al. (1981) explore the synthesis of polymers containing pendant azetidine or azetidinium functions, indicating potential applications in polymer chemistry for azetidine derivatives (Bogaert et al., 1981).
Pharmacology and Biochemistry
Profiling at Glutamate Receptors : Knöpfel et al. (1995) tested the enantiomers of trans-azetidine-2,4-dicarboxylic acid at human metabotropic glutamate receptors, revealing its weak agonistic effect on human mGlu2 receptors (Knöpfel et al., 1995).
Optically Active Azetidines : Guanti and Riva (1995) prepared cis- and trans-N-benzyl-azetidine-2,4-dimethanols and studied their acetylation, highlighting the synthesis of optically active azetidine derivatives (Guanti & Riva, 1995).
Green Chemistry
- Stereoselective Synthesis : Mortko and Garcia‐Garibay (2005) discuss green chemistry strategies using crystal-to-crystal photoreactions for stereoselective synthesis involving compounds related to azetidine-2-carboxylic acid (Mortko & Garcia‐Garibay, 2005).
Safety and Hazards
Propriétés
IUPAC Name |
dimethyl 1-benzylazetidine-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-18-13(16)11-8-12(14(17)19-2)15(11)9-10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJVYCMOVXNWAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(N1CC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3324431.png)





![1,1'-Bitricyclo[3.3.1.13,7]decane, 3,3',5,5',7,7'-hexakis(4-bromophenyl)-](/img/structure/B3324474.png)
